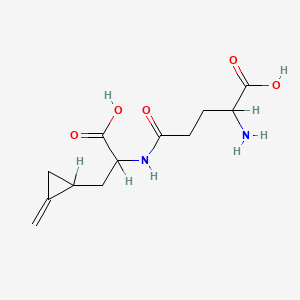
Hypoglycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.
Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .
Wissenschaftliche Forschungsanwendungen
Hypoglycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the reactivity of dipeptides and the effects of cyclopropane rings in organic molecules.
Biology: Researchers study this compound to understand its role in plant metabolism and its toxic effects on living organisms.
Medicine: this compound is studied for its role in Jamaican vomiting sickness and its potential effects on human metabolism.
Wirkmechanismus
Hypoglycin B exerts its toxic effects by interfering with fatty acid metabolism. Once ingested, this compound is metabolized to methylenecyclopropylacetic acid (MCPA), which inhibits the enzyme acyl-CoA dehydrogenase. This inhibition prevents the oxidation of fatty acids, leading to a depletion of glucose and glycogen stores in the body. The resulting hypoglycemia can cause severe symptoms, including vomiting, seizures, and even death if left untreated .
Vergleich Mit ähnlichen Verbindungen
- Hypoglycin A
- Methylenecyclopropylglycine
- Methylenecyclopropylalanine
Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.
Eigenschaften
CAS-Nummer |
502-37-4 |
|---|---|
Molekularformel |
C12H18N2O5 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
UYDZYCPIQSRXKU-VGMNWLOBSA-N |
SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Isomerische SMILES |
C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
melting_point |
200-207°C |
Physikalische Beschreibung |
Solid |
Sequenz |
XX |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















